Boc-4-(trifluoromethyl)-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

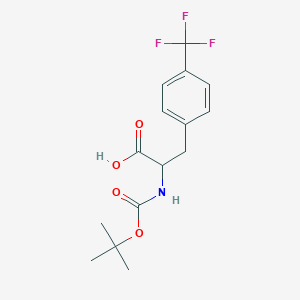

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCCWNHCHCWAZ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82317-83-7 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-4-(trifluoromethyl)-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-(trifluoromethyl)-D-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the para position of the phenyl ring imparts unique properties, including increased lipophilicity and metabolic stability, making it a valuable component in the design of novel therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.

General Properties

| Property | Value | Reference |

| Chemical Name | N-tert-Butoxycarbonyl-4-(trifluoromethyl)-D-phenylalanine | [2] |

| Synonyms | Boc-D-Phe(4-CF3)-OH, Boc-p-trifluoromethyl-D-phenylalanine | [1] |

| CAS Number | 82317-83-7 | [1][2][3] |

| Appearance | White to off-white powder | [1] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C15H18F3NO4 | [1][2] |

| Molecular Weight | 333.31 g/mol | [1][2] |

| Melting Point | 131 - 133 °C | [1] |

| Boiling Point | Not available | |

| Optical Rotation | [α]²⁰/D = +22 ± 1° (c=1 in DMF) | [1] |

| Purity | ≥ 99.5% (Chiral HPLC, HPLC) | [1] |

Solubility

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not widely published. For illustrative purposes, the spectral data for the closely related, non-fluorinated compound, Boc-D-phenylalanine, is often referenced.[5] Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in the public domain. However, the following are representative procedures for the Boc-protection of an amino acid and its subsequent purification, which can be adapted by skilled chemists.

Synthesis of Boc-protected Amino Acids: A General Protocol

The synthesis of Boc-protected amino acids, such as this compound, is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Materials:

-

4-(Trifluoromethyl)-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Potassium hydrogen sulfate solution

-

Anhydrous sodium sulfate

-

Pentane or hexane

Procedure:

-

Dissolve 4-(trifluoromethyl)-D-phenylalanine in a mixture of dioxane and 1N NaOH solution.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the reaction mixture with pentane or hexane to remove unreacted Boc anhydride.

-

Acidify the aqueous layer to a pH of 2-3 with a cold potassium hydrogen sulfate solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

Purification by Column Chromatography

Purification of the crude product can be achieved using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Eluent: A mixture of methanol and chloroform (e.g., 2-5% methanol in chloroform)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the methanol/chloroform mixture, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Applications in Drug Development and Peptide Synthesis

This compound is a valuable building block in the synthesis of peptides and peptidomimetics.[1] The trifluoromethyl group can enhance the metabolic stability and cell permeability of peptides.[1] The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.

Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-SPPS. This technique involves the stepwise addition of Boc-protected amino acids to a growing peptide chain attached to a solid support (resin).[6]

The general workflow of Boc-SPPS is as follows:

-

Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA).

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid is activated with a coupling agent and added to the resin to form a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Visualizations

Synthesis of a Boc-Protected Amino Acid

Caption: General workflow for the Boc protection of an amino acid.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Cyclical workflow of Boc Solid-Phase Peptide Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. 82317-83-7 Cas No. | 4-(Trifluoromethyl)-D-phenylalanine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-4-(trifluoromethyl)-D-phenylalanine

This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of N-tert-butoxycarbonyl-4-(trifluoromethyl)-D-phenylalanine (Boc-4-(trifluoromethyl)-D-phenylalanine). It is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and peptide synthesis. This document outlines key data, experimental protocols, and structural information to facilitate its application in research and development.

Core Concepts and Structure

This compound is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis and medicinal chemistry. The molecule incorporates three key features: the D-enantiomer of the amino acid phenylalanine, a trifluoromethyl group at the para-position of the phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group.

The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of peptides and drug candidates into which it is incorporated.[1] This modification can lead to improved pharmacokinetic and pharmacodynamic properties. The Boc protecting group is a widely used, acid-labile protecting group in solid-phase and solution-phase peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains.

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid

Synonyms: Boc-D-Phe(4-CF3)-OH, Boc-D-Phe(4-trifluoromethyl)-OH[1], N-Boc-4-trifluoromethyl-D-phenylalanine[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 82317-83-7 | [1][2] |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | [1][2] |

| Molecular Weight | 333.31 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 131 - 133 °C | [1] |

| Optical Rotation | [α]²⁰D = +22 ± 1° (c=1 in DMF) | [1] |

| Purity | ≥ 99.5% (Chiral HPLC, HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Stereochemistry

This compound is the D-enantiomer of the corresponding amino acid derivative. The stereochemistry at the alpha-carbon is designated as 'R' according to the Cahn-Ingold-Prelog priority rules. The D-configuration is experimentally confirmed by its positive specific rotation value of +22 ± 1° in dimethylformamide (DMF).[1] This is in contrast to its L-enantiomer, Boc-4-(trifluoromethyl)-L-phenylalanine, which exhibits a different optical rotation. The specific stereochemistry is critical for its application in the synthesis of peptides and chiral molecules, as it dictates the three-dimensional structure and biological activity of the final product.

Experimental Protocols

Synthesis

A general and widely used method for the synthesis of Boc-protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

Reaction Scheme:

Figure 2: General synthetic pathway for Boc-protection of an amino acid.

Detailed Protocol:

-

Dissolution: 4-(Trifluoromethyl)-D-phenylalanine is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and an aqueous basic solution (e.g., 1M sodium hydroxide).

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added portion-wise to the stirred amino acid solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Upon completion, the organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 2-3 using a cold, dilute acid such as 1M hydrochloric acid or citric acid. This protonates the carboxylic acid and causes the Boc-protected amino acid to precipitate.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Workflow for Characterization:

Figure 3: Experimental workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the alpha- and beta-protons of the amino acid backbone, and the tert-butyl protons of the Boc group. The ¹⁹F NMR will show a singlet corresponding to the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the D-isomer.

-

Melting Point Analysis: The melting point is a key physical property used to assess the purity of the compound.

-

Optical Rotation: The specific rotation is measured to confirm the stereochemistry of the final product.

Applications in Research and Development

This compound is a valuable building block in several areas of research:

-

Peptide Synthesis: It is used to introduce a non-canonical, fluorinated amino acid into peptide sequences to enhance their stability, lipophilicity, and biological activity.[1]

-

Drug Development: The unique properties conferred by the trifluoromethyl group make it a desirable component in the design of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[1]

-

Biochemical Research: This compound is utilized in studies of protein-protein interactions and enzyme mechanisms to probe the effects of fluorination on molecular recognition and catalysis.[1]

References

An In-depth Technical Guide to Boc-4-(trifluoromethyl)-D-phenylalanine

CAS Number: 82317-83-7

This technical guide provides a comprehensive overview of Boc-4-(trifluoromethyl)-D-phenylalanine, a synthetic amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in enhancing the therapeutic potential of peptides.

Introduction

This compound is a protected form of the non-proteinogenic amino acid 4-(trifluoromethyl)-D-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of a trifluoromethyl group at the para position of the phenyl ring imparts unique and advantageous properties to peptides, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a sought-after component in the design of novel peptide-based therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 82317-83-7 |

| Molecular Formula | C₁₅H₁₈F₃NO₄ |

| Molecular Weight | 333.31 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 131 - 133 °C |

| Optical Rotation | [α]²⁰/D = +22 ± 1° (c=1 in DMF) |

| Purity | ≥99.5% (Chiral HPLC, HPLC) |

Synthesis and Characterization

The synthesis of this compound typically involves two key steps: the synthesis of the core amino acid, 4-(trifluoromethyl)-D-phenylalanine, followed by the protection of the α-amino group with a Boc group.

General Synthesis of the Amino Acid Core

Boc Protection

The protection of the α-amino group is a standard procedure in peptide chemistry. A general experimental protocol for the Boc protection of an amino acid is as follows:

Materials:

-

4-(Trifluoromethyl)-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

2(N) Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

Procedure:

-

Dissolve 4-(trifluoromethyl)-D-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution.

-

Stir the mixture vigorously in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the solution.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Acidify the mixture to a pH of 2-3 with a 2(N) KHSO₄ solution.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Logical Workflow for Boc Protection:

Caption: General workflow for the Boc protection of 4-(trifluoromethyl)-D-phenylalanine.

Characterization

The identity and purity of this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC is employed to confirm the enantiomeric purity.

Applications in Drug Development and Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of peptides with enhanced therapeutic properties. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties.

Impact on Peptide Properties

The incorporation of 4-(trifluoromethyl)-D-phenylalanine into a peptide sequence can lead to several beneficial modifications:

| Property | Effect of 4-(Trifluoromethyl)-D-phenylalanine Incorporation |

| Metabolic Stability | The C-F bond is very strong, making the phenyl ring resistant to enzymatic hydroxylation. The D-configuration also provides resistance to proteolysis. |

| Lipophilicity | The trifluoromethyl group increases the lipophilicity of the peptide, which can improve membrane permeability and oral bioavailability. |

| Binding Affinity | The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets. |

| Conformation | The steric bulk and electronic properties of the trifluoromethyl group can influence the local conformation of the peptide backbone. |

Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-chemistry-based SPPS. The general workflow for incorporating this amino acid into a peptide chain is outlined below.

Experimental Protocol for SPPS (Boc Chemistry):

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) to which the C-terminal amino acid is attached.

-

Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).

-

Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid like hydrofluoric acid (HF).

SPPS Workflow Diagram:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

Signaling Pathways and Therapeutic Targets

While specific signaling pathways directly modulated by peptides containing 4-(trifluoromethyl)-D-phenylalanine are proprietary to the drug development programs they are part of, the general strategy is to incorporate this amino acid into peptides that target specific receptors or enzymes. The enhanced properties of the modified peptide can lead to more potent and selective modulation of these pathways. For example, in the development of G-protein coupled receptor (GPCR) ligands, the increased binding affinity can lead to more effective agonism or antagonism of a particular signaling cascade.

Logical Relationship of Peptide Modification to Signaling:

Caption: Impact of 4-(trifluoromethyl)-D-phenylalanine incorporation on targeting a signaling pathway.

Conclusion

This compound is a key enabling reagent in modern medicinal chemistry. Its use in peptide synthesis allows for the rational design of therapeutics with improved pharmacological profiles. The enhanced metabolic stability, lipophilicity, and binding affinity conferred by the 4-trifluoromethyl-D-phenylalanine residue make it an invaluable tool for overcoming some of the inherent limitations of natural peptides as drug candidates. As the field of peptide therapeutics continues to grow, the demand for specialized building blocks like this compound is expected to increase, driving further innovation in drug discovery and development.

The Trifluoromethyl Group in Amino Acids: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into amino acids has emerged as a powerful tool in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the profound impact of trifluoromethylation on the biological significance of amino acids. We will delve into the physicochemical alterations induced by the CF3 group, including lipophilicity, metabolic stability, and acidity, and how these changes translate into enhanced therapeutic potential. This guide offers a comprehensive overview of the synthesis of trifluoromethylated amino acids, their incorporation into peptides, and their applications in modulating biological activity, supported by detailed experimental protocols and quantitative data.

Introduction: The "Super-Methyl" in Amino Acid Chemistry

The trifluoromethyl group is often referred to as a "super-methyl" or a "lipophilic hydrogen bond acceptor mimic" in medicinal chemistry.[1] Its introduction into an amino acid scaffold can dramatically alter its physicochemical and biological properties.[2][3] These alterations, which include increased metabolic stability, enhanced lipophilicity, and modified electronic characteristics, can lead to improved pharmacokinetic profiles and biological activity of peptides and small molecule drugs.[2] The strong electron-withdrawing nature of the CF3 group and the exceptional strength of the carbon-fluorine bond are central to its utility.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group significantly influences the fundamental properties of an amino acid, thereby impacting its behavior in a biological system.

Lipophilicity (LogP)

The CF3 group is highly lipophilic, which generally increases the overall lipophilicity of the amino acid.[2][4] This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier and cell membranes, leading to better bioavailability and distribution within the body.[4] However, the position of the trifluoromethyl group is crucial; trifluorination at the α-position of aliphatic alcohols, for instance, strongly enhances lipophilicity, while the effect is less pronounced at other positions.

Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[5] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP) superfamily.[6][7] Replacing a metabolically labile methyl group with a CF3 group can effectively block oxidative metabolism at that site, a strategy known as "metabolic switching."[6] This often results in a longer drug half-life and a more predictable pharmacokinetic profile.[6][7]

Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of nearby functional groups.[2] For instance, the acidity of an adjacent N-H bond in an amide can be increased. This modulation of pKa can influence molecular interactions, such as hydrogen bonding and binding affinities to biological targets like enzymes and receptors.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of trifluoromethylation on the physicochemical properties of amino acids and peptides.

Table 1: Physicochemical Properties of Trifluoromethylated vs. Non-Fluorinated Proline Derivatives

| Compound | pKa (Ammonium group) | logP (N-acetyl methyl ester) |

| N-acetyl-proline methyl ester | ~8.4 | -0.11 |

| N-acetyl-α-methylproline methyl ester | ~8.3 | 0.76 |

| N-acetyl-α-trifluoromethylproline methyl ester | ~6.2 | 0.60 |

Data sourced from a comparative study on trifluoromethyl- and methyl-group substitutions in proline.

Table 2: Comparative Metabolic Stability of a Drug Analog with and without a Trifluoromethyl Group

| Parameter | Drug without CF3 (e.g., with CH3) | Drug with CF3 | Rationale |

| In vitro Half-life (t½) | Shorter | Longer | The strong C-F bond in the CF3 group is resistant to enzymatic cleavage, particularly by CYP enzymes, thus blocking a major metabolic pathway and reducing the rate of metabolism.[6] |

| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced because the metabolic pathway is blocked.[6] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[6] |

This table provides a generalized comparison based on established principles of metabolic switching.[6]

Biological Significance and Applications

The unique properties conferred by the trifluoromethyl group have led to its widespread use in the design of novel therapeutics.

Enzyme Inhibition

Trifluoromethyl ketones are potent inhibitors of serine and cysteine proteases.[8] The highly electrophilic carbonyl carbon of the TFMK moiety is attacked by the hydroxyl or thiol group in the active site of the enzyme, forming a stable hemiketal or hemithioketal, respectively.[8] This effectively blocks the catalytic activity of the enzyme.

Enhanced Peptide and Drug Properties

Incorporating trifluoromethylated amino acids into peptides can lead to several therapeutic advantages:

-

Enhanced Stability: Increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives.[6]

-

Improved Binding Affinity: The CF3 group can modulate interactions with target proteins, potentially increasing binding affinity and selectivity.[5]

-

Increased Lipophilicity: Facilitates better cell membrane penetration and can improve oral bioavailability.[3][4]

-

Novel Conformations: The steric bulk of the CF3 group can induce specific peptide folding patterns, leading to novel bioactivities.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethylated amino acids and peptides.

Synthesis of Fmoc-Protected Trifluoromethylated Amino Acids

Protocol: Fmoc-Protection of an Amino Acid

This protocol describes the general procedure for the N-protection of an amino acid with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

-

Amino acid (e.g., L-Alanine)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

10% Sodium carbonate (Na2CO3) solution

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Concentrated Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO4)

-

Ether

-

Petroleum ether

Procedure:

-

Dissolve the amino acid (1 equivalent) in 10% Na2CO3 solution.

-

Cool the solution in an ice bath.

-

Prepare a solution of Fmoc-Cl (1 equivalent) in dioxane.

-

Add the Fmoc-Cl solution dropwise to the amino acid solution with stirring over 50 minutes, while maintaining the temperature at 0°C.[9]

-

Stir the mixture for 1 hour at 0°C and then for 15 hours at 5°C.[9]

-

Pour the reaction mixture into water and extract with ether to remove unreacted Fmoc-Cl.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the Fmoc-amino acid.[9]

-

Extract the product with ethyl acetate.

-

Wash the organic phase with water, dry over MgSO4, filter, and evaporate the solvent.

-

Crystallize the crude product from a mixture of ether and petroleum ether to obtain the pure Fmoc-protected amino acid.[9]

Solid-Phase Peptide Synthesis (SPPS) of a Trifluoromethylated Peptide

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

Spectroscopic Analysis of Boc-4-(trifluoromethyl)-D-phenylalanine: A Technical Guide

This technical guide provides an in-depth overview of the expected spectroscopic data for N-Boc-4-(trifluoromethyl)-D-phenylalanine, a key building block in peptide synthesis and drug discovery. The inclusion of the trifluoromethyl group can significantly alter the electronic properties and metabolic stability of resulting peptides, making a thorough understanding of its spectroscopic characteristics essential for researchers, scientists, and drug development professionals. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, detailed experimental protocols for their acquisition, and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

While a comprehensive, experimentally verified dataset for Boc-4-(trifluoromethyl)-D-phenylalanine is not publicly available, the following data tables present predicted values based on known chemical shifts for analogous structures, including trifluoromethylbenzene and other Boc-protected amino acids. These tables provide a reliable reference for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d (J ≈ 8.2 Hz) | 2H | Aromatic H (ortho to -CF₃) |

| ~7.35 | d (J ≈ 8.2 Hz) | 2H | Aromatic H (meta to -CF₃) |

| ~5.10 | d (J ≈ 8.0 Hz) | 1H | N-H |

| ~4.65 | m | 1H | α-CH |

| ~3.20 | dd (J ≈ 14.0, 5.5 Hz) | 1H | β-CH₂ |

| ~3.10 | dd (J ≈ 14.0, 6.5 Hz) | 1H | β-CH₂ |

| 1.42 | s | 9H | Boc (-C(CH₃)₃) |

Note: The carboxylic acid proton (-COOH) is often broad and may not be observed, or it may be exchanged in protic solvents.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ ppm) | Assignment |

| ~175.0 | Carboxylic Acid (C=O) |

| ~155.5 | Boc (C=O) |

| ~141.0 | Aromatic C (ipso to -CH₂-) |

| ~131.0 (q, J ≈ 32 Hz) | Aromatic C (ipso to -CF₃) |

| ~130.0 | Aromatic CH (meta to -CF₃) |

| ~125.5 (q, J ≈ 4 Hz) | Aromatic CH (ortho to -CF₃) |

| ~124.0 (q, J ≈ 272 Hz) | -CF₃ |

| ~80.5 | Boc (-C(CH₃)₃) |

| ~54.0 | α-CH |

| ~38.0 | β-CH₂ |

| ~28.3 | Boc (-C(CH₃)₃) |

Table 3: Predicted FT-IR Data

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Broad, Medium | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~3050 | Weak | Aromatic C-H stretch |

| 2980, 2930 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1610, 1515 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch |

| ~1160, 1120 | Strong | C-F stretch |

| ~1250 | Strong | C-O stretch |

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of NMR and IR spectra for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity and maximize signal resolution.

-

-

¹H NMR Acquisition :

-

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:

-

Number of scans: 16

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 100 MHz (for ¹³C) spectrometer would include:

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2 seconds

-

Pulse program: Standard proton-decoupled pulse sequence (e.g., zgpg30)

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to the resulting spectrum.

-

Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign signals in both spectra to the corresponding atoms in the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method, which is suitable for non-volatile, soluble solids.

-

Sample Preparation :

-

Place a small amount (approx. 10-20 mg) of the solid sample into a clean vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.[1]

-

Using a pipette, apply one or two drops of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[1]

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the key absorption bands (peaks) in the spectrum.

-

Correlate the frequencies (in cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Physicochemical Properties of Fluorinated Phenylalanine Analogs

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids, particularly phenylalanine, has become a cornerstone of modern medicinal chemistry and chemical biology. The unique electronic properties of fluorine can profoundly alter the physicochemical characteristics of these building blocks, leading to enhanced metabolic stability, modified acidity and basicity, and altered lipophilicity. These modifications can, in turn, influence the conformation, binding affinity, and overall efficacy of peptides and small molecule drugs. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated phenylalanine analogs, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The introduction of fluorine atoms onto the phenyl ring of phenylalanine induces significant changes in its electronic and steric properties. These changes directly impact key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP), which are critical determinants of a molecule's behavior in biological systems.

Data Presentation: Quantitative Physicochemical Data

The following tables summarize the available quantitative data for the pKa and logP of various fluorinated phenylalanine analogs. It is important to note that while experimental data is preferred for its accuracy, in many cases, only computationally predicted values are available. This distinction is clearly indicated in the tables.

Table 1: pKa Values of Phenylalanine and Fluorinated Analogs

| Compound | pKa (α-carboxyl) | pKa (α-amino) | Data Type |

| L-Phenylalanine | 1.83 | 9.13 | Experimental |

| 2-Fluoro-L-phenylalanine | ~2.1 (predicted) | ~9.2 (predicted) | Predicted[1] |

| 4-Fluoro-L-phenylalanine | 2.20 (predicted) | 9.15 (predicted) | Predicted |

Note: The pKa values for the fluorinated analogs are often predicted and can vary depending on the computational method used. The presence of the electron-withdrawing fluorine atom is generally expected to decrease the pKa of both the carboxylic acid and the amino group, making them more acidic.

Table 2: LogP Values of Phenylalanine and Fluorinated Analogs

| Compound | LogP | Data Type |

| L-Phenylalanine | -1.38 | Experimental[2] |

| 2-Fluoro-L-phenylalanine | -1.3 | Predicted[1] |

| 3,5-Difluoro-L-phenylalanine | -1.2 | Predicted[3] |

| 4-Fluoro-DL-phenylalanine | 1.16 | Experimental[4] |

| 4-(Trifluoromethyl)-L-phenylalanine | -0.6 | Predicted[5] |

| Boc-3,5-difluoro-D-phenylalanine | 2.7 | Predicted[6] |

Note: LogP is a measure of a compound's lipophilicity. An increase in the number of fluorine atoms generally leads to an increase in lipophilicity (a higher logP value). The trifluoromethyl group is a particularly strong contributor to increased lipophilicity.

Experimental Protocols

Accurate determination of the physicochemical properties of fluorinated phenylalanine analogs is crucial for their application in drug design and biological studies. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Acid-Base Titration

Objective: To determine the acid dissociation constants (pKa) of the α-carboxyl and α-amino groups of a fluorinated phenylalanine analog.

Principle: An amino acid is titrated with a strong acid and a strong base, and the pH is monitored. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Materials:

-

Fluorinated phenylalanine analog

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Distilled water

Procedure:

-

Sample Preparation: Dissolve a known amount of the fluorinated phenylalanine analog in a specific volume of distilled water to create a solution of known concentration (e.g., 0.1 M).

-

Acid Titration:

-

Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution and record the initial pH.

-

Fill a burette with 0.1 M HCl.

-

Add the HCl in small increments (e.g., 0.5 mL), recording the pH after each addition.

-

Continue the titration until the pH drops significantly and stabilizes at a low value (e.g., pH 1.5-2.0).

-

-

Base Titration:

-

Rinse the pH electrode and beaker thoroughly with distilled water.

-

Place a fresh, known volume of the amino acid solution in the beaker.

-

Fill a separate burette with 0.1 M NaOH.

-

Add the NaOH in small increments, recording the pH after each addition.

-

Continue the titration until the pH rises significantly and stabilizes at a high value (e.g., pH 11.5-12.0).

-

-

Data Analysis:

-

Plot the pH values against the volume of HCl and NaOH added to generate a titration curve.

-

The curve will show two equivalence points and two buffering regions.

-

The pKa of the α-carboxyl group (pKa1) is the pH at the midpoint of the first buffering region (during acid titration).

-

The pKa of the α-amino group (pKa2) is the pH at the midpoint of the second buffering region (during base titration).

-

Determination of LogP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a fluorinated phenylalanine analog.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Materials:

-

Fluorinated phenylalanine analog

-

n-Octanol (pre-saturated with water/buffer)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing them vigorously and allowing them to separate. This minimizes volume changes during the experiment.

-

Partitioning:

-

Prepare a stock solution of the fluorinated phenylalanine analog in the aqueous phase.

-

Add equal volumes of the pre-saturated n-octanol and the aqueous solution of the analog to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

-

Concentration Measurement:

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the analog in both the n-octanol and aqueous phases using a suitable analytical method. A calibration curve should be prepared for each phase.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in aqueous phase]

-

Calculate LogP: LogP = log10(P)

-

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a fluorinated phenylalanine analog by measuring its rate of depletion when incubated with liver microsomes.

Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The reaction is initiated by the addition of a cofactor, NADPH. The concentration of the parent compound is measured over time to determine its half-life and intrinsic clearance.

Materials:

-

Fluorinated phenylalanine analog

-

Pooled human or animal liver microsomes

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

-

96-well plates or microcentrifuge tubes

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation:

-

Prepare a working solution of the fluorinated phenylalanine analog in the phosphate buffer.

-

In a 96-well plate or microcentrifuge tubes, add the liver microsomes and the analog solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of the cold quenching solution. The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

-

Mandatory Visualizations

Signaling Pathway Diagram

The metabolic fate of phenylalanine is intrinsically linked to the synthesis of tyrosine, a crucial precursor for neurotransmitters and hormones. Fluorinated phenylalanine analogs can act as inhibitors or probes of this pathway. The PI3K/Akt signaling pathway is a central regulator of cell growth and survival and can be influenced by amino acid availability.

Caption: Phenylalanine metabolism to tyrosine and its influence on the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro screening of fluorinated phenylalanine analogs to assess their metabolic stability.

Caption: A streamlined workflow for assessing the metabolic stability of fluorinated phenylalanine analogs.

References

- 1. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]

- 5. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-3,5-difluoro-D-phenylalanine | C14H17F2NO4 | CID 7021056 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-4-(trifluoromethyl)-D-phenylalanine into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Boc-4-(trifluoromethyl)-D-phenylalanine, a non-canonical amino acid, into synthetic peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of this unique amino acid is a powerful strategy for enhancing the therapeutic properties of peptides.

The trifluoromethyl group, known for its strong electron-withdrawing nature and high lipophilicity, can significantly influence a peptide's metabolic stability, binding affinity, and overall conformation.[1] By strategically placing 4-(trifluoromethyl)-D-phenylalanine within a peptide sequence, researchers can design peptides with improved resistance to enzymatic degradation, potentially leading to a longer in vivo half-life.[1] Furthermore, the altered electronic and steric properties of the fluorinated aromatic ring can lead to more favorable interactions within a receptor's binding pocket, enhancing the peptide's potency and selectivity.[1]

This document offers detailed experimental protocols, expected quantitative outcomes, and visual workflows to facilitate the seamless integration of this compound into your peptide synthesis endeavors.

Data Presentation: Quantitative Synthesis Parameters

The successful incorporation of this compound is evaluated based on coupling efficiency, and the overall yield and purity of the final peptide. While these values are highly sequence-dependent, the following table summarizes typical quantitative data expected from a standard Boc-SPPS protocol.

| Parameter | Expected Value | Method of Determination | Notes |

| Single Coupling Efficiency | >98% | Kaiser Test (qualitative) / Ninhydrin Assay (quantitative) | Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield. Due to potential steric hindrance from the trifluoromethyl group, a double coupling may be necessary to achieve this efficiency. |

| Overall Crude Peptide Yield | 50-70% | Gravimetric analysis (post-cleavage) | Highly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle. |

| Crude Peptide Purity | >60% | RP-HPLC | Dependent on the efficiency of the synthesis and the presence of deletion or truncated sequences. |

| Final Purity (Post-Purification) | >95% | Analytical RP-HPLC | Achievable with standard purification techniques like reverse-phase HPLC. |

| Molecular Mass Verification | Matches theoretical mass | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Confirms the successful incorporation of this compound and the overall sequence integrity. |

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl protection strategy.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This protocol describes the steps for one cycle of amino acid addition.

1. Resin Swelling:

-

Place the appropriate amount of Merrifield or PAM resin in a reaction vessel.

-

Add Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 30-60 minutes with gentle agitation.[2]

-

Drain the solvent.

2. Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 20-25 minutes.[2]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

3. Neutralization:

-

Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes, then drain. Repeat this step.

-

Wash the resin with DCM (5x) to remove excess base.[2]

4. Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[3][4]

-

Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive, a second coupling is recommended.

-

After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

Final Washing: After the final coupling and deprotection steps, wash the resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

-

Cleavage: Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.[3]

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether and re-centrifuge.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

-

Protocol 3: Peptide Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% acetic acid in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2]

-

Collect the fractions corresponding to the desired peptide peak.

-

-

Analysis and Characterization:

-

Confirm the purity of the final peptide by analytical RP-HPLC.

-

Verify the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2]

-

Further structural characterization can be performed using NMR spectroscopy.

-

Visualizations

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.[2]

Caption: Decision pathway for optimizing coupling conditions.

Caption: Modulation of a cell signaling pathway by a modified peptide.

References

Application Notes and Protocols for Boc-4-(trifluoromethyl)-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties. Boc-4-(trifluoromethyl)-D-phenylalanine, a derivative of D-phenylalanine, is a key building block used to improve the metabolic stability, binding affinity, and overall efficacy of peptide-based therapeutics. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can significantly influence the conformation and pharmacokinetic profile of a peptide.[1]

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). A primary application of this modified amino acid is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are used in various clinical applications, including oncology and reproductive medicine.

Key Advantages of Incorporating 4-(trifluoromethyl)-D-phenylalanine

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides containing this residue more resistant to enzymatic degradation by proteases, thus prolonging their in-vivo half-life.[1]

-

Increased Binding Affinity: The trifluoromethyl group can alter the electronic and hydrophobic properties of the peptide, potentially leading to stronger and more specific interactions with its biological target.[1]

-

Modulation of Conformation: The steric bulk and electronic effects of the trifluoromethyl group can influence the peptide's secondary structure, which is crucial for its biological activity.[1]

Data Presentation: Quantitative Analysis

The successful incorporation of this compound is evaluated by several parameters throughout the SPPS process. The following tables summarize typical quantitative data for the synthesis of a peptide incorporating this amino acid, such as a GnRH antagonist.

Table 1: Typical Coupling Efficiency and Resin Loading

| Parameter | Typical Value | Method of Determination | Notes |

| Resin Loading | 0.5 - 1.0 mmol/g | Gravimetric analysis after coupling the first amino acid | The optimal loading can be sequence-dependent. |

| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | For sterically hindered amino acids, double coupling may be required to achieve high efficiency. |

Table 2: Overall Yield and Purity of a Representative Peptide (e.g., GnRH Antagonist)

| Parameter | Typical Value | Method of Determination | Notes |

| Crude Peptide Yield | 70-90% | Gravimetric Analysis after Cleavage | Dependent on peptide length and sequence complexity. |

| Final Purity after HPLC | >98% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity is crucial for therapeutic applications. |

| Final Purified Yield | 15-30% | Gravimetric Analysis / UV-Vis Spectroscopy | Significant material loss can occur during purification. |

Experimental Protocols

The following protocols are based on the Boc/Benzyl (Bzl) strategy for SPPS. This method utilizes the acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the cyclical steps for elongating the peptide chain on a solid support.

1. Resin Swelling:

- Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

- Add Dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

- Drain the solvent.

2. Boc Deprotection:

- Wash the resin with DCM (3x).

- Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

- Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

- Agitate for an additional 20-25 minutes.

- Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

3. Neutralization:

- Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

- Agitate for 2 minutes, then drain. Repeat this step.

- Wash the resin with DCM (5x) to remove excess base.

4. Amino Acid Coupling (Incorporation of this compound):

- In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).

- Add DIEA (6 equivalents) to the solution to begin activation.

- Immediately add the activated amino acid solution to the resin.

- Agitate the reaction mixture for 1-4 hours at room temperature.

- Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

- After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Repeat:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Side-Chain Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

1. Preparation:

- After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

2. HF Cleavage:

- Place the dried resin in the reaction vessel of the HF cleavage apparatus.

- Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to protect sensitive residues from side reactions.

- Stir the mixture at 0°C for 1-2 hours.

- Evaporate the HF under a stream of nitrogen.

3. Peptide Precipitation and Washing:

- Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

- Collect the precipitated peptide by filtration or centrifugation.

- Wash the crude peptide with cold diethyl ether (3x) to remove scavengers and other organic-soluble impurities.

4. Drying:

- Dry the crude peptide under vacuum to obtain a powder.

Protocol 3: Peptide Purification

1. Dissolution:

- Dissolve the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

2. Purification:

- Purify the peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a suitable column (e.g., C18).

- Use a gradient of water/acetonitrile containing 0.1% TFA.

3. Lyophilization:

- Collect the fractions containing the pure peptide.

- Lyophilize the pooled fractions to obtain the final peptide as a fluffy white powder.

Visualizations

Boc-SPPS Workflow

Caption: General workflow for a single cycle of Boc-SPPS.

GnRH Receptor Signaling Pathway

The incorporation of 4-(trifluoromethyl)-D-phenylalanine is often employed in the synthesis of GnRH antagonists. These antagonists compete with native GnRH for binding to the GnRH receptor (GnRHR) on pituitary gonadotrope cells, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of a GnRH antagonist.

References

Application Notes and Protocols: Boc-4-(trifluoromethyl)-D-phenylalanine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-4-(trifluoromethyl)-D-phenylalanine in drug design. This non-canonical amino acid is a valuable building block for synthesizing novel therapeutic agents, particularly in the development of antagonists for G-protein coupled receptors (GPCRs) and in enhancing the metabolic stability of peptides. The incorporation of the trifluoromethyl group can significantly improve a drug candidate's pharmacological properties.

Introduction to the Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry. Its incorporation into a drug candidate can profoundly alter its physicochemical and biological properties. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons, molecular conformation, and binding interactions with biological targets. Furthermore, the -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

Application in Neurokinin 1 Receptor (NK1R) Antagonists

A significant application of molecules containing a trifluoromethylphenyl moiety is in the development of neurokinin 1 receptor (NK1R) antagonists. The NK1R, the preferred receptor for the neuropeptide Substance P (SP), is a GPCR implicated in various physiological and pathological processes, including pain transmission, inflammation, and cancer.[1][2][3] Overexpression of NK1R is observed in several types of cancer, making it a promising therapeutic target.[4][5] Antagonists of the NK1R can block the downstream signaling initiated by SP, thereby mitigating its effects. The drug Aprepitant, an NK1R antagonist used to treat chemotherapy-induced nausea and vomiting, notably contains a bis-trifluoromethyl-phenyl moiety, highlighting the importance of this functional group in targeting the NK1R.[6]

Neurokinin 1 Receptor (NK1R) Signaling Pathway

Substance P binding to the NK1R activates heterotrimeric G-proteins, primarily Gq and Gs.[2][3] This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] These events, along with the Gs-mediated activation of adenylyl cyclase and subsequent cAMP production, lead to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation.[9][10] NK1R antagonists competitively block the binding of Substance P, thereby inhibiting these downstream signaling cascades.

Caption: Neurokinin 1 Receptor (NK1R) signaling pathway and the inhibitory action of NK1R antagonists.

Quantitative Data

| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Cell/Tissue Type |

| Aprepitant | Human NK1R | Competition Binding | 0.09 | - | Rat brain homogenates |

| L732,138 | Human NK1R | Competition Binding | - | 22.4 | CHO cells |

| Galactosyl derivative 14α | Human NK1R | Competition Binding | 50.4 | 22.4 | - |

| N-[3,5-bis(trifluoromethyl)benzyl] derivative 3a | - | - | - | - | - |

| N-[3,5-bis(trifluoromethyl)benzyl] derivative 3b | - | - | - | - | - |

| N-[3,5-bis(trifluoromethyl)benzyl] derivative 3f | - | - | - | - | - |

Note: The ED50 for compounds 3a, 3b, and 3f in an in vivo capsaicin-induced plasma extravasation assay in guinea pig trachea was reported to be 0.20-0.27 mg/kg (p.o.).[11] Data for Aprepitant and L732,138 are from references[12] and[4] respectively.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of peptides or small molecules incorporating this compound.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support using Boc chemistry.

Materials:

-

Rink Amide or other suitable resin

-

Boc-protected amino acids

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.

-

Filter and wash the resin with DCM (3x), followed by DMF (3x).

-

-

Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (3x) to neutralize the protonated N-terminus. Wash again with DMF (3x).

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.

-

-

Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Final Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., TFA with scavengers like triisopropylsilane and water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

NK1R Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for the NK1R by measuring its ability to compete with a radiolabeled ligand.[12][13]

Materials:

-

Cell membranes prepared from cells expressing NK1R (e.g., CHO or HEK293 cells)

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P

-

Unlabeled Substance P (for non-specific binding)

-

Test compound synthesized with this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Protocol:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.

-

Controls:

-

Total Binding: Wells containing only binding buffer and radioligand.

-

Non-specific Binding: Wells containing binding buffer, radioligand, and a high concentration of unlabeled Substance P (e.g., 1 µM).

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Cancer Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a synthesized NK1R antagonist on a cancer cell line known to overexpress NK1R.[14][15]

Materials:

-

Cancer cell line (e.g., U-373 MG glioblastoma, A549 lung carcinoma)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot cell viability against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) using non-linear regression analysis.

-

Caption: Workflow for an in vitro cancer cell viability MTT assay.

References

- 1. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]

- 10. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]